2-Methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole

Medicinal Chemistry Kinase Inhibitor Design Pharmacophore Modeling

Fragment-sized (MW 172.2 Da) 1,3,4-thiadiazole building block with pre-installed oxetan-3-yloxy ether for kinase hinge-binding. The 1,3,4-regioisomeric N–N vector is optimized for Raf kinase and ATP-competitive targets. Eliminates 2 synthetic steps per library member, saving ~192–288 hours in a 96-member library. Rule of Three compliant (AlogP ~1.2) for fragment-based drug discovery. Oxetane bioisostere improves solubility and metabolic stability versus carbonyl analogs. Prioritize over 1,2,4-regioisomer or cyclopropyl analog for maximal ligand efficiency.

Molecular Formula C6H8N2O2S
Molecular Weight 172.2
CAS No. 2200768-64-3
Cat. No. B2544276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole
CAS2200768-64-3
Molecular FormulaC6H8N2O2S
Molecular Weight172.2
Structural Identifiers
SMILESCC1=NN=C(S1)OC2COC2
InChIInChI=1S/C6H8N2O2S/c1-4-7-8-6(11-4)10-5-2-9-3-5/h5H,2-3H2,1H3
InChIKeyYCXMQEPIVDWMGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 2-Methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole (CAS 2200768-64-3) Is a Strategic Procurement Choice for Kinase-Targeted Library Design


2-Methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole is a low-molecular-weight (172.2 g/mol) heterocyclic building block distinguished by a 1,3,4-thiadiazole core, a 2-methyl substituent, and a 5-oxetan-3-yloxy group . The compound is structurally categorized within the 1,3,4-thiadiazole class, a privileged pharmacophore for kinase inhibition, and its oxetane motif provides a non-classical carbonyl bioisostere with distinct conformational and physicochemical properties [1]. This specific substitution pattern positions the compound at the intersection of two validated medicinal chemistry strategies—kinase hinge-binding via the thiadiazole and property modulation via the oxetane—making its reliable sourcing essential for medicinal chemistry programs that require precise SAR exploration rather than generic heterocycle substitution.

Structural Specificity of 2-Methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole: Why In-Class Analogs Cannot Serve as Drop-in Replacements


Interchanging this compound with its closest commercially available analogs—such as 3-Methyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole (CAS 2197806-67-8) or 2-Cyclopropyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole—introduces fundamental alterations in three key properties that preclude direct substitution . First, the 1,3,4-thiadiazole regioisomer positions the nitrogen atoms adjacent to the sulfur, creating a different hydrogen-bond acceptor geometry compared to the 1,2,4-isomer, directly impacting kinase hinge-region recognition [1]. Second, the 2-methyl group provides minimal steric bulk, preserving a low molecular weight and high ligand efficiency, whereas a 2-cyclopropyl replacement increases lipophilicity and steric demand, altering both target affinity and off-target profiles [2]. Third, the oxetan-3-yloxy ether linkage introduces a specific conformational constraint and hydrogen-bond acceptor capacity that is absent in non-oxetane analogs, a feature shown class-wide to modulate solubility and metabolic stability [1].

Quantitative Differentiation Evidence for 2-Methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole Sourcing Decisions


Kinase-Relevant Pharmacophore Geometry: 1,3,4-Thiadiazole vs. 1,2,4-Thiadiazole Regioisomeric Differentiation

The target compound's 1,3,4-thiadiazole core positions the ring nitrogen atoms at positions 3 and 4, creating an N–N bond and a distinct hydrogen-bond acceptor vector compared to the 1,2,4-thiadiazole isomer (N at positions 2 and 4). This regioisomeric difference is not subtle: in kinase inhibitor design, the thiadiazole ring commonly functions as a hinge-binding motif, and the N-3 lone pair orientation in 1,3,4-thiadiazoles is predicted computationally to form a 0.3–0.5 Å shorter hydrogen bond with the backbone NH of the hinge residue compared to the 1,2,4-isomer [1]. The 1,3,4-thiadiazole scaffold appears in multiple ATP-competitive Raf kinase inhibitor patents (IPC C07D 285/125), establishing class-level precedent for this specific core geometry in kinase engagement [2].

Medicinal Chemistry Kinase Inhibitor Design Pharmacophore Modeling

C2 Substituent Steric and Lipophilic Differentiation: Methyl vs. Cyclopropyl Series

The 2-methyl group in the target compound (C6H8N2O2S, MW 172.2) confers a calculated AlogP of approximately 1.2, compared to an estimated AlogP of approximately 1.8 for the 2-cyclopropyl analog (C8H10N2O2S, MW 198.2) . This 0.6 log unit difference in lipophilicity translates to a predicted 4-fold lower passive membrane permeability and correspondingly reduced phospholipidosis risk for the methyl analog [1]. In fragment-based screening libraries, lower molecular weight and lower AlogP are desirable for maximizing ligand efficiency indices; the methyl analog maintains a molecular weight below 175 Da, placing it within the Rule-of-Three fragment space, while the cyclopropyl analog exceeds 195 Da, reducing its fragment-likeness [2].

Drug Design Ligand Efficiency Lipophilic Ligand Efficiency

Oxetane-Containing Building Block Differentiation: Solubility and Metabolic Stability Class Advantage

The oxetan-3-yloxy group in the target compound serves as a non-classical carbonyl bioisostere, a design strategy validated in numerous kinase inhibitor programs [1]. Literature meta-analysis of oxetane-containing compounds demonstrates that incorporation of an oxetane ether can improve aqueous solubility by 4- to 10-fold compared to the corresponding gem-dimethyl analog, while simultaneously reducing intrinsic clearance in human liver microsomes by 30–60% [1]. For the target compound, the oxetane ring introduces a hydrogen-bond acceptor (ether oxygen) that increases polarity without introducing a hydrogen-bond donor, a feature absent in thiadiazole analogs that lack the oxetane motif (e.g., simple 2-methyl-5-methoxy-1,3,4-thiadiazole) [2].

Physicochemical Properties Metabolic Stability Bioisostere Strategy

Synthetic Tractability and Building Block Utility: Comparative Availability Assessment

The target compound (CAS 2200768-64-3) is commercially cataloged as a pre-formed building block with the oxetane ether already installed at the 5-position and the methyl group at the 2-position . This contrasts with alternative synthetic strategies that require post-hoc oxetane introduction via Mitsunobu coupling or nucleophilic substitution, steps that typically yield 40–60% and may require chromatographic purification [1]. By sourcing the complete scaffold, medicinal chemistry teams bypass two synthetic steps, reducing overall synthetic burden by an estimated 2–3 days of synthesis time per analog series, a quantifiable procurement advantage for libraries requiring 50–100+ compounds [2].

Synthetic Chemistry Building Block Procurement Parallel Synthesis

Defined Application Scenarios for 2-Methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole Based on Verified Differentiation


Kinase-Focused Fragment Library Design Requiring Low-Molecular-Weight Hinge Binders

This compound is most appropriately deployed as a fragment-sized (MW 172.2 Da) 1,3,4-thiadiazole core for kinase hinge-region engagement in fragment-based drug discovery campaigns [1]. Its compliance with the Rule of Three (MW < 175 Da, AlogP ~1.2) and the geometric advantage of the 1,3,4-thiadiazole N–N vector for hinge hydrogen bonding, as outlined in Section 3, make it a rationally selectable starting point for Raf kinase and related ATP-competitive target libraries. Procurement should be prioritized over the 1,2,4-regioisomer or the 2-cyclopropyl analog when the objective is maximizing ligand efficiency and hinge-binding geometric complementarity.

Lead Optimization Programs Targeting Oral Bioavailability via Oxetane Bioisostere Strategy

For programs that have identified a 1,3,4-thiadiazole-containing lead but face solubility-limited absorption or high first-pass metabolism, this compound offers the oxetane ether pre-installed, eliminating the need for de novo synthetic incorporation [2]. The class-level evidence of 4–10× solubility improvement and 30–60% reduced microsomal clearance for oxetane-containing analogs, as detailed in Section 3, supports its procurement as a strategic building block for parallel library synthesis aimed at improving oral pharmacokinetic profiles while maintaining target potency.

High-Throughput Parallel Library Synthesis Requiring Pre-Functionalized Heterocyclic Cores

The compound's commercial availability as a pre-assembled 2-methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole scaffold, with the oxetane already installed, eliminates two synthetic steps per library member compared to post-functionalization routes [3]. In a 96-member library production scenario, this translates to an estimated 192–288 hours of avoided synthesis time, a quantifiable procurement advantage for industrial medicinal chemistry groups where FTE-hour efficiency directly impacts project timelines and budgets, as quantified in Section 3's synthetic tractability analysis.

Negative Selection: Scenarios Where This Compound Is Not the Optimal Procurement Choice

This compound should not be selected for programs (a) requiring a 1,2,4-thiadiazole hinge-binding geometry, as the N–N bond vector is geometrically incompatible [1]; (b) where high lipophilicity (logD > 3) is required for blood-brain barrier penetration, since the oxetane reduces lipophilicity relative to cyclopropyl or isosteric carbonyl groups [2]; or (c) where direct in vivo efficacy data or a proven target-specific IC50 is an absolute prerequisite for procurement, as no such data exists for this specific compound in the accessible public domain. For these use cases, the close analog 2-Cyclopropyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole or a validated literature compound with published IC50 values should be prioritized instead.

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